Lysine-emtansine

Descripción general

Descripción

Lysine-emtansine, also known as trastuzumab-emtansine, is an antibody-drug conjugate that combines the humanized monoclonal antibody trastuzumab with the cytotoxic agent mertansine. This compound is primarily used in the treatment of HER2-positive metastatic breast cancer. The conjugate targets cancer cells by binding to the HER2 receptor, delivering the cytotoxic agent directly to the tumor cells, thereby minimizing damage to healthy cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of lysine-emtansine involves a multi-step process:

Conjugation of Trastuzumab to Mertansine: The antibody trastuzumab is first linked to a non-reducible thioether linker, N-succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate (SMCC). .

Reaction Conditions: The conjugation reactions are typically carried out under mild conditions to preserve the integrity of the antibody.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Large-scale fermentation: Production of the monoclonal antibody trastuzumab through recombinant DNA technology.

Purification: The antibody is purified using chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: Lysine-emtansine undergoes several types of chemical reactions:

Conjugation Reactions: The primary reaction is the conjugation of the antibody to the cytotoxic agent through the lysine residues.

Hydrolysis: The linker can undergo hydrolysis under certain conditions, leading to the release of the cytotoxic agent.

Common Reagents and Conditions:

Reagents: N-succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate (SMCC), mertansine, and trastuzumab.

Conditions: Aqueous buffers at physiological pH, often with catalysts to facilitate the conjugation.

Major Products: The major product of these reactions is the antibody-drug conjugate this compound, with minor products including unconjugated antibody and free cytotoxic agent .

Aplicaciones Científicas De Investigación

Breast Cancer Treatment

Lysine-emtansine is primarily indicated for patients with HER2-positive metastatic breast cancer who have previously received trastuzumab and a taxane. Key findings from clinical studies include:

- Efficacy : In the EMILIA trial, T-DM1 demonstrated improved overall survival (30.9 months) compared to lapatinib plus capecitabine (25.1 months) with a hazard ratio of 0.68, indicating a significant survival benefit .

- Safety Profile : The safety profile of T-DM1 was favorable, with fewer grade 3 or higher toxicities compared to standard therapies .

Other Potential Applications

Research is ongoing to explore the use of this compound in other cancers exhibiting HER2 overexpression, such as gastric cancer. Additionally, studies are investigating its potential in combination therapies to enhance efficacy against resistant cancer types.

Research Findings and Case Studies

Several studies have focused on characterizing the properties and effects of this compound:

Characterization Techniques

- Mass Spectrometry : Native mass spectrometry and ion mobility measurements have been employed to analyze the drug-to-antibody ratio (DAR) and drug distribution profiles of T-DM1 .

- Peptide Mapping : This technique has been used to identify conjugation sites on trastuzumab, revealing insights into the heterogeneity of ADCs due to multiple lysine residues available for conjugation .

Toxicity Studies

Research has highlighted that systemic toxicities associated with T-DM1 can serve as predictive biomarkers for patient outcomes. Higher toxicity scores were correlated with improved tumor responses in clinical settings .

Data Tables

| Study | Sample Size | Treatment | Median Overall Survival | Key Findings |

|---|---|---|---|---|

| EMILIA Trial | 991 | T-DM1 vs Lapatinib + Capecitabine | 30.9 months vs 25.1 months | Significant survival benefit; favorable safety profile |

| Phase II Trial | Varies | T-DM1 in frontline setting | Not specified | Promising activity; improved safety compared to standard therapies |

Mecanismo De Acción

Lysine-emtansine exerts its effects through a combination of the anti-HER2 activity of trastuzumab and the cytotoxic action of mertansine. The mechanism involves:

Binding to HER2 Receptor: Trastuzumab binds to the HER2 receptor on the surface of cancer cells, preventing receptor dimerization and activation of downstream signaling pathways.

Internalization and Degradation: The antibody-drug conjugate is internalized into the cancer cell and transported to lysosomes, where it is degraded, releasing mertansine.

Cytotoxic Action: Mertansine binds to tubulin, inhibiting microtubule assembly, leading to mitotic arrest and cell death.

Comparación Con Compuestos Similares

Lysine-emtansine is unique among antibody-drug conjugates due to its specific combination of trastuzumab and mertansine. Similar compounds include:

Brentuximab vedotin: An antibody-drug conjugate targeting CD30, used in the treatment of Hodgkin lymphoma.

Inotuzumab ozogamicin: Targets CD22 and is used in the treatment of acute lymphoblastic leukemia.

Gemtuzumab ozogamicin: Targets CD33 and is used in the treatment of acute myeloid leukemia.

This compound stands out due to its specific targeting of HER2-positive cancer cells and its effectiveness in treating metastatic breast cancer .

Actividad Biológica

Lysine-emtansine, commonly known as ado-trastuzumab emtansine (Kadcyla®), is an antibody-drug conjugate (ADC) that combines the humanized monoclonal antibody trastuzumab with the cytotoxic agent DM1, a derivative of maytansine. This compound is primarily utilized in the treatment of HER2-positive breast cancer. The following sections will delve into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound operates through a targeted delivery system that exploits the overexpression of the HER2 receptor on cancer cells. The mechanism can be summarized as follows:

- Binding : Upon administration, trastuzumab binds specifically to the HER2 receptor on tumor cells.

- Internalization : This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cancer cell.

- Release of DM1 : Inside the lysosome, proteolytic degradation of trastuzumab releases DM1, which disrupts microtubule dynamics by inhibiting polymerization, ultimately inducing cell death.

Table 1: Mechanism Overview

| Step | Description |

|---|---|

| Binding | Trastuzumab binds to HER2 receptors on tumor cells. |

| Internalization | ADC is internalized via endocytosis. |

| Drug Release | DM1 is released within lysosomes after antibody degradation. |

| Cytotoxic Activity | DM1 disrupts microtubule formation, leading to apoptosis in cancer cells. |

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in several key studies:

EMILIA Study

The EMILIA trial was pivotal in demonstrating the efficacy of ado-trastuzumab emtansine compared to lapatinib plus capecitabine in patients with HER2-positive metastatic breast cancer who had previously received trastuzumab and a taxane.

- Results :

KATHERINE Study

The KATHERINE trial further assessed the effectiveness of ado-trastuzumab emtansine as adjuvant therapy in patients with residual invasive HER2-positive breast cancer after neoadjuvant chemotherapy.

- Results :

Table 2: Summary of Clinical Trials

| Study | Treatment Comparison | Median OS (months) | Median PFS (months) | IDFS (%) at 3 years |

|---|---|---|---|---|

| EMILIA | T-DM1 vs Lapatinib + Capecitabine | 30.9 vs 25.1 | 9.6 vs 6.4 | N/A |

| KATHERINE | T-DM1 vs Trastuzumab | N/A | N/A | 88.0 vs 77.0 |

Safety Profile

The safety profile of this compound has been characterized by specific adverse events, primarily hematological and hepatic toxicities:

- Thrombocytopenia : The incidence of thrombocytopenia was notably higher in patients receiving T-DM1 compared to those on control therapies.

- Liver Enzyme Elevation : Elevated liver enzymes were also reported but were generally manageable .

Table 3: Adverse Events Summary

| Adverse Event | Incidence in T-DM1 Group (%) | Incidence in Control Group (%) |

|---|---|---|

| Thrombocytopenia | 31% | 3.3% |

| Grade ≥3 Thrombocytopenia | 15% | 0.4% |

| Elevated Liver Enzymes | Varies | Varies |

Case Studies and Research Findings

Several case studies have highlighted the real-world effectiveness and safety of ado-trastuzumab emtansine:

- A retrospective analysis involving patients with advanced HER2-positive breast cancer demonstrated an overall response rate (ORR) of approximately 50% , reinforcing findings from clinical trials.

- Another case study reported significant reductions in tumor size among patients who had previously failed multiple lines of therapy, showcasing the potential for T-DM1 as a salvage treatment option .

Propiedades

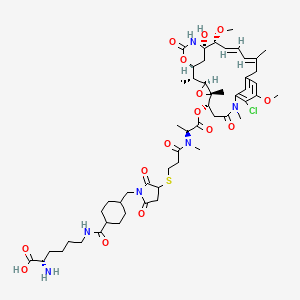

IUPAC Name |

(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11+,29-12+/t30-,31+,32?,34?,35+,38+,39?,40-,41+,46+,52+,53+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRZDBDIKWWPEN-YCPOLOASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H75ClN6O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1103.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1281816-04-3 | |

| Record name | Lysine-emtansine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1281816043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LYSINE-EMTANSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E9CC1P9UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.